2,6-diphenyl-[1,3]oxazolo[4,5-f][1,3]benzoxazole
Overview
Description
2,6-Diphenylbenzo[1,2-d:5,4-d’]bisoxazole is a heterocyclic compound with the molecular formula C20H12N2O2. It is known for its rigid-rod structure and has been studied for its unique optical and thermal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenylbenzo[1,2-d:5,4-d’]bisoxazole typically involves a multi-step process. One common method starts with 1,2,3-trichlorobenzene as the starting material. The steps include nitration, substitution, hydrogenation, and condensation . Another approach involves the use of an organic aminoxyl radical as a catalyst in a one-pot reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenylbenzo[1,2-d:5,4-d’]bisoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by organic aminoxyl radicals.
Reduction: Typically involves hydrogenation steps.
Substitution: Common in the initial steps of synthesis.
Common Reagents and Conditions
Oxidation: Organic aminoxyl radicals like 4-methoxy-TEMPO.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Various halogenated compounds.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can be further utilized in different applications.
Scientific Research Applications
2,6-Diphenylbenzo[1,2-d:5,4-d’]bisoxazole has several scientific research applications:
Chemistry: Used as a ligand in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Biology: Studied for its potential biological activities, although specific applications are still under research.
Medicine: Potential use in drug development due to its unique structure.
Industry: Utilized in the development of materials with high thermal stability and optical properties.
Mechanism of Action
The mechanism of action of 2,6-Diphenylbenzo[1,2-d:5,4-d’]bisoxazole involves its interaction with various molecular targets. Its rigid-rod structure allows it to exhibit unique optical properties, making it useful in materials science . The exact molecular pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenylbenzo[1,2-d4,5-d’]bisthiazole: Known for its second-order nonlinear optical properties.
2,6-Bis(p-aminophenyl)benzo[1,2-d5,4-d’]bisoxazole: Used in similar applications but with different substituents.
Uniqueness
2,6-Diphenylbenzo[1,2-d:5,4-d’]bisoxazole stands out due to its high thermal stability and unique optical properties, making it a valuable compound in materials science and industrial applications .
Properties
IUPAC Name |
2,6-diphenyl-[1,3]oxazolo[4,5-f][1,3]benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O2/c1-3-7-13(8-4-1)19-21-15-11-16-18(12-17(15)23-19)24-20(22-16)14-9-5-2-6-10-14/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWIWSCASQSZCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=C(C=C3O2)OC(=N4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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